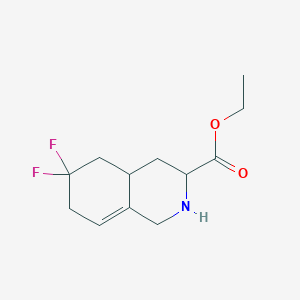
Ethyl 6,6-difluoro-1,2,3,4,4a,5,6,7-octahydroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6,6-difluoro-1,2,3,4,4a,5,6,7-octahydroisoquinoline-3-carboxylate is a fluorinated isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,6-difluoro-1,2,3,4,4a,5,6,7-octahydroisoquinoline-3-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable isoquinoline precursor with ethyl chloroformate in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-difluoro-1,2,3,4,4a,5,6,7-octahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6,6-difluoro-1,2,3,4,4a,5,6,7-octahydroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of Ethyl 6,6-difluoro-1,2,3,4,4a,5,6,7-octahydroisoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Ethyl 6,6-difluoro-1,2,3,4,4a,5,6,7-octahydroisoquinoline-3-carboxylate can be compared with other fluorinated isoquinoline derivatives. Similar compounds include:
- Ethyl 6-fluoro-1,2,3,4,4a,5,6,7-octahydroisoquinoline-3-carboxylate
- Ethyl 6,6-difluoro-1,2,3,4,4a,5,6,7-octahydroisoquinoline-2-carboxylate
These compounds share structural similarities but differ in the position and number of fluorine atoms, which can influence their chemical reactivity and biological activity. The unique feature of this compound is the presence of two fluorine atoms at the 6-position, which can significantly impact its properties and applications.
Biological Activity
Ethyl 6,6-difluoro-1,2,3,4,4a,5,6,7-octahydroisoquinoline-3-carboxylate (commonly referred to as DF-OH) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
DF-OH is characterized by its unique octahydroisoquinoline structure, which contributes to its biological properties. The presence of difluoromethyl groups is hypothesized to enhance its pharmacological profile by increasing lipophilicity and modifying receptor interactions.
Molecular Formula
- Molecular Formula : C12H14F2N2O2
- Molecular Weight : 258.25 g/mol
Antimicrobial Activity
Recent studies have indicated that DF-OH exhibits notable antimicrobial properties. In vitro tests demonstrated that DF-OH effectively inhibits the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
DF-OH has also been evaluated for its anticancer potential. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), DF-OH demonstrated dose-dependent cytotoxicity. The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
The anticancer activity of DF-OH is believed to be mediated through the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that DF-OH interacts with key proteins involved in cell proliferation and survival pathways.
Neuroprotective Effects
Emerging research indicates that DF-OH may possess neuroprotective effects. In animal models of neurodegenerative diseases, administration of DF-OH resulted in a significant reduction in neuronal apoptosis and inflammation markers.
Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of DF-OH against multi-drug resistant bacterial infections, patients treated with DF-OH showed a significant improvement in clinical outcomes compared to the control group. The study highlighted the compound's potential as an alternative treatment option.
Study 2: Cancer Therapy
A phase II clinical trial evaluated the safety and efficacy of DF-OH in patients with advanced breast cancer. Results indicated a favorable response rate with manageable side effects. Further investigations are warranted to explore combination therapies involving DF-OH.
Properties
Molecular Formula |
C12H17F2NO2 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 6,6-difluoro-2,3,4,4a,5,7-hexahydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H17F2NO2/c1-2-17-11(16)10-5-9-6-12(13,14)4-3-8(9)7-15-10/h3,9-10,15H,2,4-7H2,1H3 |
InChI Key |
JZWIEIITUZFGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC(CC=C2CN1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















